molecular formula C14H15N B6324202 1-(2-Naphthyl)pyrrolidine CAS No. 13672-14-5

1-(2-Naphthyl)pyrrolidine

Cat. No.: B6324202
CAS No.: 13672-14-5
M. Wt: 197.27 g/mol
InChI Key: LMMLREAOKVIBSO-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a naphthyl group. The compound’s molecular formula is C14H15N, and it has a molecular weight of 197.28 g/mol

Preparation Methods

The synthesis of 1-(2-Naphthyl)pyrrolidine can be achieved through several methods. One common approach involves the N-arylation of pyrrolidine using 2-naphthyl halides. This reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the reductive amination of 2-naphthaldehyde with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Naphthyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases by occupying the active site, thereby preventing substrate binding and subsequent phosphorylation events . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-(2-Naphthyl)pyrrolidine can be compared to other pyrrolidine derivatives, such as:

  • 1-(2-Chlorophenyl)pyrrolidine
  • 1-(2-Nitrophenyl)pyrrolidine
  • 1-(2-Thienyl)pyrrolidine

These compounds share the pyrrolidine core but differ in the substituents attached to the ring. The presence of the naphthyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets . This uniqueness makes it a valuable compound for specific applications where other pyrrolidine derivatives may not be as effective.

Properties

IUPAC Name

1-naphthalen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMLREAOKVIBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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